
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two chlorine atoms attached to a phenyl ring. The presence of these functional groups makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:
Synthetic Routes: The synthesis begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amination, and chlorination reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Analyse Des Réactions Chimiques
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may be useful in different chemical contexts.
Substitution: The amino and chlorine groups in the compound can participate in substitution reactions, leading to the formation of new derivatives with potentially enhanced properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound include signal transduction pathways, metabolic pathways, and other cellular processes. The exact mechanism depends on the specific context and application.
Comparaison Avec Des Composés Similaires
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride and other substituted phenylpropanoates share structural similarities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H14Cl3NO2 |
|---|---|
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
ethyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m0./s1 |
Clé InChI |
WTZLNIDVFBQYAB-PPHPATTJSA-N |
SMILES isomérique |
CCOC(=O)C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
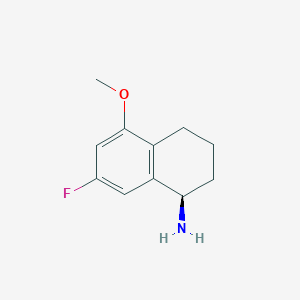
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

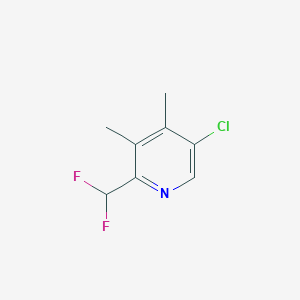
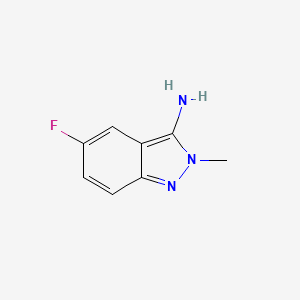
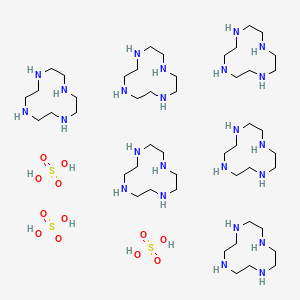
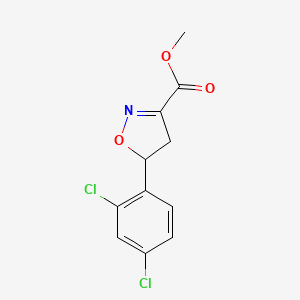
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
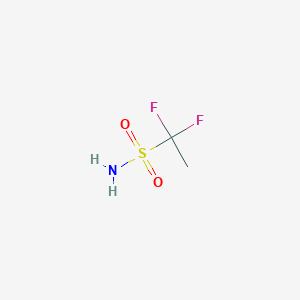
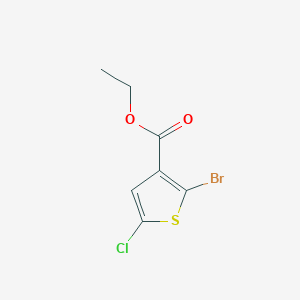
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

